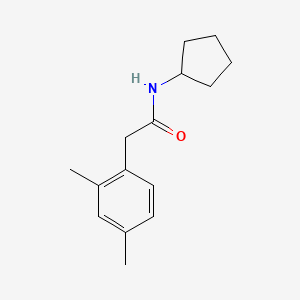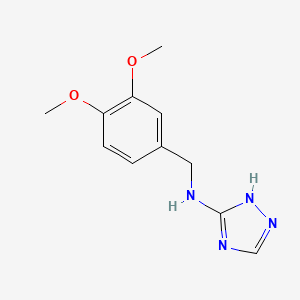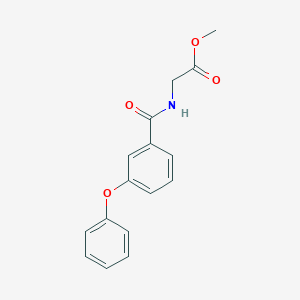![molecular formula C39H27NO3 B5353237 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione, also known as PTAD, is a heterocyclic compound that has been widely used in organic synthesis. PTAD is a versatile reagent that can be used for a variety of reactions, including cycloadditions, oxidations, and reductions.
Mechanism of Action
The mechanism of action of 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is complex and depends on the specific reaction it is used for. In general, this compound acts as an oxidizing agent, accepting electrons from the substrate to form a reactive intermediate. This intermediate can then undergo further reactions, such as cycloadditions or reductions, depending on the reaction conditions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have toxic effects on cells and tissues. This compound has been shown to induce oxidative stress and DNA damage in cells, which could lead to cell death or mutations.
Advantages and Limitations for Lab Experiments
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has several advantages for use in lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it is relatively easy to synthesize. This compound is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound. It can be toxic to cells and tissues, and it may not be suitable for reactions that require high selectivity or yield.
Future Directions
There are several future directions for research on 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione. One area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the synthesis of new heterocyclic compounds with potential applications in pharmaceuticals and materials science. Another area of interest is the investigation of the biochemical and physiological effects of this compound, which could provide insight into its potential toxicity and mechanisms of action. Finally, there is a need for more research on the use of this compound in specific reactions, such as cycloadditions and oxidations, to optimize reaction conditions and improve yields.
Synthesis Methods
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione can be synthesized by the reaction of phthalic anhydride with aniline in the presence of zinc chloride. The reaction proceeds through a series of intermediate steps to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has been widely used in organic synthesis as a versatile reagent. It can be used for a variety of reactions, including cycloadditions, oxidations, and reductions. This compound is particularly useful for the synthesis of heterocyclic compounds, which are important in pharmaceuticals and materials science. This compound has also been used in the synthesis of natural products, such as alkaloids and terpenes.
Properties
IUPAC Name |
1,4,7,8,9-pentakis-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO3/c41-35-33-34(36(42)40(35)30-24-14-5-15-25-30)39(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)38(33,37(39)43)28-20-10-3-11-21-28/h1-25,33-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGXRFVQBOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclohexyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5353160.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-2,6-dimethylpiperidine](/img/structure/B5353169.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)

![1-phenyl-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5353189.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353203.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)

![4-methyl-5-phenyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-thiophenecarboxamide](/img/structure/B5353223.png)


![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
